molecular formula C10H10Cl3NO4S B14204562 2,2,2-Trichloroethyl (2-oxo-2-phenylethyl)sulfamate CAS No. 917616-42-3

2,2,2-Trichloroethyl (2-oxo-2-phenylethyl)sulfamate

Cat. No.: B14204562
CAS No.: 917616-42-3
M. Wt: 346.6 g/mol
InChI Key: LDVNGQNQXZJVQS-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl (2-oxo-2-phenylethyl)sulfamate is a chemical compound with the molecular formula C10H10Cl3NO3S. It is known for its unique structure, which includes a trichloroethyl group, a phenylethyl group, and a sulfamate group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl (2-oxo-2-phenylethyl)sulfamate typically involves the reaction of 2-oxo-2-phenylethylamine with 2,2,2-trichloroethanol in the presence of a sulfamoylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl (2-oxo-2-phenylethyl)sulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamate group to an amine group.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloroethyl (2-oxo-2-phenylethyl)sulfamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl (2-oxo-2-phenylethyl)sulfamate involves its interaction with specific molecular targets. The sulfamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethyl sulfamate: Similar structure but lacks the phenylethyl group.

    2-Oxo-2-phenylethyl acetate: Similar structure but contains an acetate group instead of a sulfamate group.

    2-Oxo-2-phenylethyl formate: Contains a formate group instead of a sulfamate group.

Uniqueness

2,2,2-Trichloroethyl (2-oxo-2-phenylethyl)sulfamate is unique due to the presence of both the trichloroethyl and phenylethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

917616-42-3

Molecular Formula

C10H10Cl3NO4S

Molecular Weight

346.6 g/mol

IUPAC Name

2,2,2-trichloroethyl N-phenacylsulfamate

InChI

InChI=1S/C10H10Cl3NO4S/c11-10(12,13)7-18-19(16,17)14-6-9(15)8-4-2-1-3-5-8/h1-5,14H,6-7H2

InChI Key

LDVNGQNQXZJVQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNS(=O)(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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